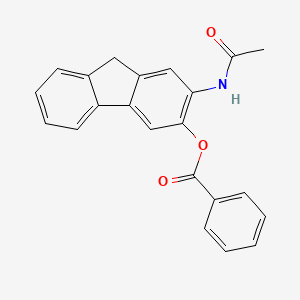

3-Benzoyloxy-2-acetylaminofluorene

Description

Structure

3D Structure

Properties

CAS No. |

99240-68-3 |

|---|---|

Molecular Formula |

C22H17NO3 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(2-acetamido-9H-fluoren-3-yl) benzoate |

InChI |

InChI=1S/C22H17NO3/c1-14(24)23-20-12-17-11-16-9-5-6-10-18(16)19(17)13-21(20)26-22(25)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3,(H,23,24) |

InChI Key |

GMIXSULHTOYTSM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthesis and Preparation of 3 Benzoyloxy 2 Acetylaminofluorene for Mechanistic Investigations

Synthetic Pathways to Benzoylated 2-Acetylaminofluorene (B57845) and its Precursors

The synthesis of benzoylated derivatives of 2-acetylaminofluorene is contingent on the preparation of the corresponding hydroxylated precursors. The position of the hydroxyl group—either on the nitrogen atom of the acetylamino group or on the fluorene (B118485) ring system—determines the final product and its biological properties.

N-Benzoyloxy-2-acetylaminofluorene: A Key Reactive Ester

The most extensively studied reactive esters of 2-acetylaminofluorene are the N-substituted derivatives, as they are believed to be the ultimate carcinogenic forms that directly react with DNA. The synthesis of N-benzoyloxy-2-acetylaminofluorene proceeds via the precursor N-hydroxy-2-acetylaminofluorene (N-OH-AAF).

Step 1: Synthesis of the Precursor, N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) N-OH-AAF is a primary metabolite of 2-AAF formed in vivo through the action of cytochrome P-450 enzymes. chemicalbook.com For laboratory purposes, it can be synthesized through controlled oxidation of 2-acetylaminofluorene. While various methods exist, a common approach involves the use of a suitable oxidizing agent, such as peracetic acid, followed by careful purification.

Step 2: Benzoylation of N-Hydroxy-2-acetylaminofluorene The direct precursor, N-OH-AAF, is esterified to yield N-benzoyloxy-2-acetylaminofluorene. This reaction is analogous to the synthesis of its acetylated counterpart, N-acetoxy-2-acetylaminofluorene, where acetic anhydride (B1165640) is used as the acylating agent. nih.gov For the benzoylated derivative, a benzoylating agent such as benzoyl chloride is employed in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent at low temperatures to prevent the degradation of the reactive product.

Reaction Scheme: N-Hydroxy-2-acetylaminofluorene + Benzoyl Chloride → N-Benzoyloxy-2-acetylaminofluorene + HCl

3-Benzoyloxy-2-acetylaminofluorene: A Positional Isomer

The synthesis of this compound, a positional isomer with the benzoyloxy group on the fluorene ring, requires a different synthetic strategy starting with a ring-hydroxylated precursor.

Step 1: Synthesis of the Precursor, 3-Hydroxy-2-acetylaminofluorene The preparation of 3-hydroxy-2-acetylaminofluorene is a multi-step process that can start from 3-hydroxyfluorene. The synthesis involves the nitration of 3-hydroxyfluorene, followed by reduction of the nitro group to an amino group, and subsequent acetylation to form 3-hydroxy-2-acetylaminofluorene. The regioselectivity of the nitration step is crucial and often leads to a mixture of isomers that require careful separation.

Step 2: Benzoylation of 3-Hydroxy-2-acetylaminofluorene Once the 3-hydroxy-2-acetylaminofluorene precursor is obtained and purified, the phenolic hydroxyl group can be esterified using benzoyl chloride. This is a standard Schotten-Baumann reaction, typically performed in a two-phase system of an organic solvent and an aqueous alkaline solution, or in a non-aqueous solvent with an organic base like pyridine.

Reaction Scheme: 3-Hydroxy-2-acetylaminofluorene + Benzoyl Chloride → this compound + HCl

| Compound | Precursor | Reaction Type | Key Reagents |

| N-Benzoyloxy-2-acetylaminofluorene | N-Hydroxy-2-acetylaminofluorene | Esterification | Benzoyl chloride, Base |

| This compound | 3-Hydroxy-2-acetylaminofluorene | Esterification | Benzoyl chloride, Base |

Derivatization Strategies for Research Applications

The primary research application of compounds like N-benzoyloxy-2-acetylaminofluorene is to serve as a model for the ultimate carcinogen of 2-acetylaminofluorene. Its derivatization strategies are, therefore, focused on its reactions with biological macromolecules to elucidate the mechanisms of carcinogenesis.

DNA Adduct Formation

The benzoyloxy group in N-benzoyloxy-2-acetylaminofluorene is a good leaving group, allowing the molecule to act as an electrophile. In the presence of nucleophilic sites in DNA, particularly the C8 and N2 positions of guanine (B1146940) residues, it can form covalent adducts. nih.govnih.gov

The primary DNA adducts formed are:

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)

These derivatization reactions are central to mechanistic studies as the resulting DNA adducts can lead to conformational changes in the DNA helix, replication errors, and ultimately, mutations that can initiate cancer. nih.gov The formation of these adducts is often studied in vitro by reacting N-benzoyloxy-2-acetylaminofluorene with isolated DNA or specific oligonucleotides. The resulting adducted DNA can then be analyzed by various techniques, including NMR and mass spectrometry, to characterize the structure of the adducts and their impact on DNA structure and function. nih.gov

| Derivative | Reactant | Purpose of Derivatization | Analytical Techniques |

| DNA Adducts (e.g., dG-C8-AAF) | DNA, Oligonucleotides | Mechanistic studies of carcinogenesis | NMR, Mass Spectrometry, 32P-Postlabeling |

Metabolic Activation Pathways of 3 Benzoyloxy 2 Acetylaminofluorene Precursors

N-Hydroxylation as a Primary Activation Step

The initial and rate-limiting step in the metabolic activation of 2-acetylaminofluorene (B57845) is N-hydroxylation, which converts AAF into N-hydroxy-2-acetylaminofluorene (N-OH-AAF). wikipedia.orgcapes.gov.br This reaction introduces a hydroxyl group onto the nitrogen atom of the acetylamino group, forming a more potent, or "proximal," carcinogen. wikipedia.org This critical oxidative step is primarily catalyzed by microsomal enzymes located in the endoplasmic reticulum of cells, particularly in the liver. nih.govnih.gov

The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for the N-hydroxylation of AAF. wikipedia.org These enzymes are involved in the metabolism of a vast array of foreign and endogenous compounds. youtube.comyoutube.com Specifically, members of the CYP1A subfamily, CYP1A1 and CYP1A2, have been identified as major contributors to this bioactivation step. nih.gov

Studies using reconstituted mouse liver microsomal systems have demonstrated that both the cytochrome P-450 and NADPH-cytochrome c reductase fractions are essential for optimal oxidative activity on AAF. nih.gov The source of the cytochrome P-450 fraction significantly influences hydroxylation activity, with enzymes from mice pre-treated with inducers like 3-methylcholanthrene (B14862) showing several-fold higher activity than controls. nih.gov In male Sprague-Dawley rat liver microsomes, the N-hydroxylation of AAF was found to be a high-affinity, low-capacity pathway, suggesting it is a major route of metabolic activation at low substrate concentrations. nih.gov Treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a potent inducer of CYP1A enzymes, markedly increased N-hydroxylase activity. nih.gov

Research has shown that different forms of cytochrome P-450 exhibit unique patterns of AAF metabolism. nih.gov For instance, in one study, eight distinct forms of cytochrome P-450 isolated from rat liver microsomes all produced unique metabolite patterns, with two specific forms being particularly active in producing N-OH-AAF. nih.gov This highlights the complexity and specificity of CYP-mediated AAF metabolism. Human P450IA2, in particular, has been suggested to play a major role in the N-hydroxylation of aromatic amides and amines in the human liver. nih.gov

Table 1: Effect of Inducers on AAF Metabolism in Rat Liver Microsomes

| Inducer | Effect on N-hydroxylation | Key Findings | Reference |

|---|---|---|---|

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | Marked induction | Significantly increases the formation of N-OH-AAF. | nih.gov |

| Phenobarbital | No effect | Does not induce N-hydroxylase activity for AAF. | nih.gov |

| 2-Acetylaminofluorene (self-induction) | 3-4 fold increase | Short-term treatment increases the formation of N-hydroxy-2-acetylaminofluorene. | nih.gov |

Flavin-containing monooxygenases (FMOs) represent another class of enzymes that catalyze the oxygenation of various compounds containing soft, nucleophilic heteroatoms like nitrogen and sulfur. nih.govwikipedia.org FMOs are considered xenobiotic detoxication catalysts, typically converting lipophilic compounds into more polar, easily excreted metabolites. wikipedia.org The FMO catalytic cycle requires NADPH and FAD and differs from that of CYPs. mdpi.com While FMOs are known to metabolize a wide range of substrates, including drugs and pesticides, their specific contribution to the N-hydroxylation of 2-acetylaminofluorene is less defined compared to the well-established role of cytochrome P450 enzymes. nih.govnih.govfrontiersin.org FMOs are generally considered a complementary system to CYPs for the metabolism of heteroatom-containing chemicals. nih.gov

Esterification of N-Hydroxy Metabolites

Following N-hydroxylation, the resulting N-OH-AAF undergoes a second activation step known as esterification. This process converts N-OH-AAF into highly reactive and unstable esters. wikipedia.orgnih.gov These esters can spontaneously decompose to form highly electrophilic arylnitrenium ions, which are considered the "ultimate" carcinogenic species capable of reacting with nucleophilic sites on DNA to form adducts. uttyler.edu This DNA binding is a critical event in the initiation of cancer. ontosight.ai Several enzymatic pathways contribute to the esterification of N-OH-AAF.

N-acetyltransferases (NATs) are cytosolic enzymes that catalyze the transfer of an acetyl group from a cofactor, acetyl-Coenzyme A (AcCoA), to the hydroxyl group of N-OH-AAF. wikipedia.orgnih.gov This reaction, known as O-acetylation, produces N-acetoxy-2-acetylaminofluorene, a highly reactive metabolite. nih.gov Another related reaction catalyzed by N,O-aryl hydroxamic acid acyltransferase involves the intramolecular transfer of the acetyl group from the nitrogen to the oxygen of the N-hydroxy group, forming N-acetoxy-2-aminofluorene. wikipedia.org Both human NAT1 and NAT2 enzymes are capable of catalyzing the O-acetylation of N-hydroxylated arylamines. nih.gov The presence of electronegative substituents on the fluorene (B118485) ring can increase the formation of DNA adducts following activation by N,O-acyltransfer. nih.gov

Cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfonate group (SO3-) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of N-OH-AAF. nih.govnih.gov This O-sulfation reaction forms N-sulfoxy-2-acetylaminofluorene (AAF-N-sulfate), which is an extremely reactive and unstable ester. nih.govcapes.gov.br In rat liver, SULT1C1 has been identified as a primary enzyme responsible for the sulfonation of N-OH-2AAF. uttyler.eduuttyler.edu Studies have also cloned and characterized novel human SULT1C sulfotransferases that exhibit activity towards N-OH-2AAF. uttyler.eduuttyler.edu The inhibition of sulfotransferase activity has been shown to significantly decrease the preneoplastic changes promoted by N-OH-AAF in rat liver, underscoring the importance of this pathway in its carcinogenicity. oup.com

Glucuronidation is a major detoxification pathway for many xenobiotics. However, in the case of N-OH-AAF, the resulting N,O-glucuronide, while not directly a highly reactive species, plays a significant role in the carcinogenic process. wikipedia.org This metabolite can be transported to other tissues, such as the bladder. In the acidic environment of the urine, the N,O-glucuronide can degrade, releasing the N-hydroxy metabolite, which can then be locally activated to bind to DNA, contributing to bladder tumor formation. wikipedia.org

Table 2: Key Enzymes in the Metabolic Activation of 2-Acetylaminofluorene

| Pathway | Enzyme Family | Key Isozymes/Forms | Product | Significance |

|---|---|---|---|---|

| N-Hydroxylation | Cytochrome P450 | CYP1A1, CYP1A2 | N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | Primary activation step, forms a proximal carcinogen. wikipedia.orgnih.govnih.gov |

| O-Acetylation | N-Acetyltransferase | NAT1, NAT2 | N-acetoxy-2-acetylaminofluorene | Forms a highly reactive ester leading to DNA adducts. wikipedia.orgnih.gov |

| O-Sulfation | Sulfotransferase | SULT1C1 | N-sulfoxy-2-acetylaminofluorene | Forms a highly unstable and reactive sulfate (B86663) ester. uttyler.edunih.govuttyler.edu |

| O-Glucuronidation | UDP-Glucuronosyltransferase | Not specified | N,O-glucuronide of N-OH-AAF | Transportable metabolite that can release N-OH-AAF in tissues like the bladder. wikipedia.org |

Acyl Transfer Mechanisms in Bioactivation

The bioactivation of N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) into a more potent, ultimate carcinogen involves crucial acyl transfer reactions. These transfers result in the formation of highly reactive esters. These esters are unstable and can directly interact with cellular macromolecules.

Two primary enzymatic pathways facilitate this acyl transfer. The first is an O-acetylation reaction catalyzed by cytosolic N-acetyltransferase enzymes. wikipedia.org In this process, an acetyl group is transferred to the hydroxyl group of N-OH-2-AAF, yielding N-acetoxy-2-acetylaminofluorene (N-OAc-AAF). wikipedia.org This metabolite is a reactive ester capable of binding to nucleic acids. nih.govnih.gov

A second critical mechanism is an intramolecular N,O-acyl transfer. This reaction is catalyzed by the cytosolic enzyme N,O-aryl hydroxamic acid acyltransferase (N,O-AAT). wikipedia.org This enzyme facilitates the transfer of the acetyl group from the nitrogen atom of the hydroxamic acid functional group in N-OH-2-AAF to the oxygen atom. wikipedia.org This rearrangement produces a different reactive ester, N-acetoxy-2-aminofluorene (N-OAc-AF). wikipedia.org The product of this latter reaction leads to deacetylated aminofluorene adducts upon reaction with DNA. wikipedia.org

Table 1: Key Acyl Transfer Reactions in 2-AAF Bioactivation

| Precursor Metabolite | Enzyme | Reaction Type | Reactive Metabolite Formed |

|---|---|---|---|

| N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | N-Acetyltransferase | O-Acetylation | N-acetoxy-2-acetylaminofluorene (N-OAc-AAF) |

| N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | N,O-Aryl Hydroxamic Acid Acyltransferase (N,O-AAT) | Intramolecular N,O-Acyl Transfer | N-acetoxy-2-aminofluorene (N-OAc-AF) |

Enzymatic and Non-Enzymatic Rearrangements of Metabolites

Following the initial N-hydroxylation, the resulting metabolite, N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), is subject to further enzymatic and non-enzymatic rearrangements that generate the ultimate electrophilic reactants.

In addition to acyl transfer, a significant enzymatic rearrangement involves O-sulfation. Cytosolic sulfotransferase enzymes catalyze the transfer of a sulfonate group to the N-hydroxy moiety of N-OH-2-AAF. wikipedia.org This reaction produces N-sulfoxy-2-acetylaminofluorene, an exceptionally reactive and unstable ester.

The reactive esters formed through these enzymatic steps, including N-acetoxy-2-acetylaminofluorene and N-acetoxy-2-aminofluorene, undergo a crucial non-enzymatic rearrangement. wikipedia.org These intermediates can spontaneously decompose via heterolytic cleavage of the N-O bond. This process results in the formation of highly electrophilic and transient intermediates: an arylamidonium ion and a carbonium ion from N-acetoxy-2-acetylaminofluorene, and a nitrenium ion from N-acetoxy-2-aminofluorene. wikipedia.org

These highly reactive cations are the ultimate carcinogenic species. They readily attack nucleophilic sites on cellular macromolecules. A primary target is the C8 position of guanine (B1146940) residues in DNA, forming covalent DNA adducts. nih.govwikipedia.org The formation of these adducts can lead to mutations and initiate the process of carcinogenesis. wikipedia.orgnih.gov

Table 2: Generation of Reactive Electrophiles from 2-AAF Metabolites

| Precursor Metabolite | Rearrangement/Decomposition | Reactive Intermediate(s) |

|---|---|---|

| N-sulfoxy-2-acetylaminofluorene | Spontaneous Decomposition | Arylamidonium/Carbonium Ion |

| N-acetoxy-2-acetylaminofluorene | Spontaneous Decomposition | Arylamidonium/Carbonium Ion |

| N-acetoxy-2-aminofluorene | Spontaneous Decomposition | Nitrenium Ion |

Formation of Reactive Electrophilic Intermediates from 3 Benzoyloxy 2 Acetylaminofluorene and Its Metabolites

Generation and Reactivity of Nitrenium Ions

The primary pathway for the formation of reactive electrophiles from N-acyloxy derivatives of 2-acetylaminofluorene (B57845) involves the heterolytic cleavage of the nitrogen-oxygen bond. In the case of 3-Benzoyloxy-2-acetylaminofluorene, this cleavage results in the formation of a benzoate (B1203000) anion and a highly reactive N-acetyl-2-fluorenylnitrenium ion. This process is analogous to the metabolic activation of the parent compound, 2-AAF, where N-hydroxylation is followed by enzymatic esterification (e.g., O-acetylation or O-sulfation) to create a labile N-O bond. wikipedia.orgsemanticscholar.org The resulting N-acetyl-N-acetoxyaminofluorene or other esters spontaneously decompose to generate the same N-acetyl-2-fluorenylnitrenium ion. wikipedia.org

This nitrenium ion is a potent electrophile, capable of reacting with various nucleophilic sites within the cell, most significantly with DNA. The reactivity of this intermediate is a critical determinant of the compound's mutagenic potential. Its reactions with DNA are not random; they exhibit a degree of selectivity, often targeting the nucleophilic centers of guanine (B1146940) bases. wikipedia.org

Evidence from Trapping Studies

The transient nature of nitrenium ions makes their direct observation challenging. Consequently, their existence is often inferred through trapping experiments, where highly reactive nucleophiles are used to capture the intermediate and form stable, identifiable adducts.

Studies on the closely related model compound, N-acetoxy-2-acetylaminofluorene (N-OAc-2-AAF), provide compelling evidence for the formation of the N-acetyl-2-fluorenylnitrenium ion. In these experiments, various nucleophiles have been shown to efficiently intercept the reactive intermediate. nih.gov

Key trapping agents include:

N-acetyl-L-methionine (N-Ac-met): This nucleophile reacts with the nitrenium ion to form stable methylthio derivatives of 2-acetylaminofluorene. nih.gov

tRNA and Polyguanylic Acid (poly G): These biological macromolecules are effective traps, demonstrating the ion's propensity to react with nucleic acids. nih.gov

2'-Deoxyguanosine (dG): The reaction with this DNA nucleoside is particularly significant as it directly models the formation of DNA adducts, which are the initial lesions that can lead to mutation. acs.orgnih.gov

Azide (B81097) Ion (N₃⁻): Used in kinetic studies, the azide ion is a powerful nucleophile that competes with the solvent and other nucleophiles for the nitrenium ion, allowing for the determination of the ion's selectivity and lifetime. nih.gov

The successful isolation and characterization of adducts from these trapping agents provide strong, albeit indirect, evidence for the generation of the N-acetyl-2-fluorenylnitrenium ion from N-acyloxy precursors. nih.govacs.org

Lifetime and Stability of Nitrenium Ions

The lifetime of an arylnitrenium ion in aqueous solution is a crucial factor in its biological activity. A longer lifetime allows the ion to diffuse from its site of formation and react more selectively with specific biological targets, such as DNA. Conversely, a very short-lived ion is more likely to react indiscriminately with water or other molecules in its immediate vicinity.

While the precise lifetime of the N-acetyl-2-fluorenylnitrenium ion is not definitively established in the provided context, studies on structurally similar ions offer valuable insight. For instance, related carbocyclic nitrenium ions are known to have aqueous solution lifetimes that can range from microseconds to milliseconds. nih.gov The relatively long lifetimes of nitrenium ions derived from polycyclic aromatic amides, compared to those from simpler monocyclic amines, enable them to act as selective electrophiles within a biological milieu. nih.gov This enhanced stability is attributed to the delocalization of the positive charge over the extensive polycyclic aromatic system.

| Ion Type | Estimated Lifetime Range | Significance |

| Heterocyclic Nitrenium Ions | 10 µs to 1 ms (B15284909) nih.gov | Demonstrates that complex nitrenium ions can be long-lived. |

| Carbocyclic Nitrenium Ions | Comparable to highly selective ions nih.gov | Implies sufficient stability for selective reactions with biological targets like dG. |

This table presents data on related nitrenium ions to infer the potential stability of the N-acetyl-2-fluorenylnitrenium ion.

Formation of Arylamidonium and Carbonium Ions

While the formation of a free nitrenium ion via a unimolecular (Sɴ1-type) heterolysis is a key pathway, it is not the only mechanism by which N-acyloxy-2-acetylaminofluorene can react. Evidence suggests that a bimolecular (Sɴ2-type) mechanism can also occur, particularly with strong nucleophiles. nih.gov In this pathway, the nucleophile attacks the nitrogen atom at the same time the N-O bond is breaking. This process proceeds through a transition state that has the character of an arylamidonium ion . wikipedia.orgnih.gov Therefore, arylamidonium ions may be considered direct precursors to adducts in some reactions, and their formation does not require the generation of a free, solvent-separated nitrenium ion. nih.gov

Furthermore, the N-acetyl-2-fluorenylnitrenium ion exists in resonance with a carbonium ion (or carbenium ion) form, where the positive charge is delocalized onto the fluorene (B118485) ring system. wikipedia.org This resonance means that the electrophilic character is shared between the nitrogen atom and various carbon atoms of the aromatic ring. As a result, the reactive intermediate can attack nucleophiles via either the nitrogen or a ring carbon, leading to different types of adducts. The spontaneous rearrangement of the N-acyloxy precursor can therefore yield both the arylamidonium ion and the carbonium ion as reactive species capable of binding to DNA. wikipedia.org

Comparison of Reactivity with Other N-Acyloxy Derivatives

The reactivity of N-acyloxyarylacetamides is highly dependent on the nature of the acyloxy leaving group and the structure of the aromatic moiety.

Studies comparing N-acetoxy-2-acetylaminofluorene (N-OAc-2-AAF) with its N-sulfonoxy analog (N-sulfonoxy-2-AAF) reveal significant differences in reactivity towards various nucleophiles. For instance, N-Ac-met and tRNA show different relative efficiencies in trapping the reactive intermediates generated from N-OAc-2-AAF versus the enzymatically formed N-sulfonoxy derivative, indicating that N-OAc-2-AAF is not a universal model for all activated metabolites of 2-AAF. nih.gov The leaving group (acetate vs. sulfate) clearly influences the subsequent reactions of the electrophile.

Similarly, comparisons with other carcinogens highlight these differences. The reactivity of N-OAc-2-AAF has been contrasted with that of 3-N,N-acetoxyacetylamino-4,6-dimethyldipyrido[1,2-a:3',2'-d]imidazole (N-AcO-AGlu-P-3). nih.gov Although both are N-acyloxy compounds that form DNA adducts, the distribution of these adducts along a DNA strand can differ, suggesting that the unique structure of each ultimate carcinogen dictates its specific interactions with the DNA molecule. nih.gov This principle also applies when comparing N-OAc-2-AAF with N-benzoyloxy-N-methyl-4-aminoazobenzene, where both are model ultimate carcinogens but produce different profiles of released DNA adducts. nih.gov

| Compound | Key Reactive Intermediate | Comparison Point | Reference |

| N-acetoxy-2-acetylaminofluorene | N-acetyl-2-fluorenylnitrenium ion | Reacts differently with nucleophiles (e.g., N-Ac-met, poly G) compared to the N-sulfonoxy derivative. | nih.gov |

| N-sulfonoxy-2-acetylaminofluorene | N-acetyl-2-fluorenylnitrenium ion | More efficiently trapped by N-Ac-met relative to poly G when compared to the N-acetoxy derivative. | nih.gov |

| N-AcO-AGlu-P-3 | Heterocyclic Nitrenium Ion | Shows a different pattern of guanine modification in DNA compared to N-OAc-2-AAF. | nih.gov |

| N-benzoyloxy-MAB | N-methyl-4-aminoazobenzene-related ion | Produces a different profile of released guanine adducts from DNA. | nih.gov |

Molecular Interactions and Dna Adduct Formation by 3 Benzoyloxy 2 Acetylaminofluorene

Covalent Interaction with Nucleic Acids

The metabolic activation of 2-acetylaminofluorene (B57845) (AAF) is a prerequisite for its covalent interaction with nucleic acids. wikipedia.org This process typically involves N-hydroxylation to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF), a proximate carcinogen. nih.govwikipedia.org Further esterification, for instance through sulfation or acetylation, generates highly reactive electrophilic species. wikipedia.org In the case of 3-Benzoyloxy-2-acetylaminofluorene, the benzoyloxy group can act as a leaving group, facilitating the formation of a reactive arylamidonium or nitrenium ion.

These electrophilic intermediates readily attack nucleophilic sites within the DNA molecule, leading to the formation of stable covalent adducts. wikipedia.orgdocumentsdelivered.com The primary target for these interactions is the guanine (B1146940) base. capes.gov.br The binding of these fluorene (B118485) derivatives can alter the conformation of nucleic acids, which is a key aspect of their biological effects. nih.gov Studies have shown that metabolites of AAF bind more readily to DNA than the parent compound itself, highlighting the importance of metabolic activation. nih.gov The interaction is not limited to DNA; these reactive species can also bind to RNA and cellular proteins. nih.gov

Characterization of DNA Adducts

The reaction of activated AAF derivatives with DNA results in the formation of several distinct adducts, primarily at the guanine base. nih.govsemanticscholar.org The characterization of these adducts is crucial for understanding their specific roles in mutagenesis and carcinogenesis. The major adducts formed include those at the C8 and N2 positions of guanine. nih.govsemanticscholar.orgacs.org

One of the principal DNA adducts formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), a deacetylated adduct. nih.govsemanticscholar.org This adduct is often found alongside its acetylated counterpart, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). nih.govsemanticscholar.org The formation of dG-C8-AF can occur through the reaction of N-hydroxy-2-aminofluorene with DNA or via the deacetylation of the dG-C8-AAF adduct in vivo. wikipedia.orgnih.gov

In studies with bladder explants from various species, dG-C8-AF was found to be a ubiquitous adduct. nih.gov In rat liver DNA, the proportion of deacetylated C8 adducts increases over time during continuous exposure to AAF. nih.gov The conformation of the dG-C8-AF adduct in DNA has been characterized by NMR and computational methods, providing insights into its structural impact on the DNA helix. capes.gov.brnih.govacs.org

The N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct is a major product of the reaction between metabolically activated AAF and DNA. nih.govsemanticscholar.orgnih.gov Its formation is a key event in the carcinogenic process initiated by AAF. ontosight.aioup.com This adduct is formed when reactive esters of N-OH-AAF, such as N-acetoxy-AAF, react with the C8 position of guanine. nih.govcapes.gov.br

The presence of the acetyl group significantly influences the adduct's conformation, which in turn affects its biological consequences. nih.gov The dG-C8-AAF adduct typically adopts a syn conformation around the glycosidic bond, which can lead to significant distortion of the DNA helix. nih.gov This structural perturbation is a key factor in the adduct's recognition by DNA repair systems and its potential to cause mutations during DNA replication. nih.govoup.com

A less abundant but highly persistent adduct is 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). acs.orgnih.govnih.gov This adduct is formed by the reaction of the activated AAF metabolite with the exocyclic amino group (N2) of guanine. nih.govacs.org Despite being a minor adduct, its persistence in tissues suggests that it may not be efficiently removed by DNA repair mechanisms. acs.orgnih.govacs.org

Structural studies using NMR spectroscopy have revealed that the AAF moiety of the dG-N2-AAF adduct resides in the minor groove of the DNA helix. nih.govacs.org Unlike the C8-linked adducts, the dG-N2-AAF adduct does not cause a major distortion of the DNA double helix and can even increase its thermal stability. nih.govacs.org The persistence and unique structural properties of this adduct imply a significant role in the long-term biological effects of AAF exposure. acs.orgnih.gov

In addition to the C8 and N2 positions, the N7 position of guanine is also a target for electrophilic attack by activated carcinogens. nih.gov The N7 atom of guanine is the most nucleophilic site in DNA. nih.gov The formation of N7-guanine adducts can lead to the instability of the glycosidic bond, resulting in the spontaneous loss of the adducted base from the DNA backbone, a process known as depurination. nih.govnih.gov

This depurination creates an apurinic (AP) site, which can be mutagenic if not properly repaired. nih.gov Studies with N-acetoxy-AAF have shown the release of guanine derivatives from DNA, which is consistent with the formation and subsequent depurination of N7-substituted adducts. nih.gov The stability of N7-guanine adducts is influenced by the size of the attached chemical group, with larger adducts generally leading to more rapid depurination. nih.gov

Site-Specificity of Adduct Formation within DNA Sequences

The formation of DNA adducts by activated AAF derivatives is not random and can be influenced by the local DNA sequence. While guanine is the primary target, the frequency of adduct formation at a particular guanine residue can vary depending on the surrounding nucleotides.

Studies using synthetic oligonucleotides have allowed for the investigation of adduct formation at specific sites. For instance, the reaction of N-acetoxy-AAF with synthetic polydeoxyribonucleotides has shown that the reactivity with guanine is influenced by the polymer structure. capes.gov.br The alternating copolymer poly(dG-dC) was found to be more reactive than the homopolymer poly(dG) · poly(dC). capes.gov.br Such studies are crucial for understanding the "hotspots" for mutation that are often observed in genes following carcinogen exposure. The precise mechanisms that dictate this site-specificity are complex and likely involve a combination of factors, including the accessibility of the target site within the DNA helix and the stability of the resulting adduct-DNA complex.

Interactions with Other Cellular Macromolecules (e.g., RNA, Proteins, Thiols)

The reactivity of this compound with cellular macromolecules extends beyond its well-documented interactions with DNA. Its electrophilic nature, a characteristic of N-acyloxy-arylamines, facilitates covalent binding to other nucleophilic sites within the cell, including those on RNA, proteins, and small molecules like thiols. While direct studies on this compound are limited, the extensive research on its close analog, N-acetoxy-2-acetylaminofluorene (N-acetoxy-AAF), provides a strong basis for understanding its molecular interactions. The reactive metabolites of 2-acetylaminofluorene are known to react with the nucleophilic groups in proteins and endogenous thiols such as glutathione (B108866). wikipedia.org

Interaction with RNA

Similar to its interaction with DNA, this compound is anticipated to form covalent adducts with RNA. The primary target for this interaction is the guanine base. Research on the analogous compound, N-acetoxy-AAF, has demonstrated that it reacts with RNA at neutral pH, leading to a significant alteration in the RNA structure and a decrease in the guanine content. nih.gov This reaction proceeds via the formation of an electrophilic arylnitrenium ion, which then attacks the nucleophilic C8 position of guanine, forming an N-(guanosin-8-yl)-2-acetylaminofluorene adduct. nih.gov

The formation of these adducts on RNA can have significant biological consequences, including the disruption of protein synthesis and other regulatory functions of RNA molecules.

Interaction with Proteins

The electrophilic metabolites of 2-acetylaminofluorene have been shown to bind covalently to proteins. nih.gov Studies investigating the binding of N-hydroxy-2-acetylaminofluorene (a precursor to the benzoyloxy derivative) to rat liver proteins have confirmed this interaction. nih.gov The nucleophilic amino acid residues within proteins serve as targets for covalent modification by the reactive ester.

Key amino acid residues that are likely to react with this compound include those with nucleophilic side chains, such as cysteine and methionine (containing sulfur), as well as tryptophan and tyrosine. For instance, bovine serum albumin has been shown to influence the reactivity of N-(sulfooxy)-2-(acetylamino)fluorene, a related reactive ester, and can itself be a target of covalent binding. nih.gov The covalent adduction to proteins can alter their structure and function, potentially leading to cellular toxicity and contributing to the carcinogenic process.

The table below summarizes the expected interactions based on studies of analogous compounds.

| Macromolecule | Target Residue/Base | Type of Interaction | Expected Outcome |

| RNA | Guanine | Covalent Adduct Formation | Disruption of RNA function |

| Proteins | Cysteine, Methionine, Tryptophan, Tyrosine | Covalent Adduct Formation | Alteration of protein structure and function |

Interaction with Thiols

Cellular thiols, most notably glutathione (GSH), play a crucial role in detoxifying electrophilic compounds. Glutathione is a tripeptide containing a nucleophilic sulfhydryl group that can react with electrophiles in a process often catalyzed by glutathione S-transferases. The reactive intermediates of 2-acetylaminofluorene are known to be scavenged by glutathione. wikipedia.org This reaction leads to the formation of a glutathione conjugate, which is typically more water-soluble and can be readily excreted from the cell.

The table below details the key thiol-containing molecules that are expected to interact with this compound.

| Thiol Compound | Reactive Group | Type of Interaction | Consequence |

| Glutathione (GSH) | Sulfhydryl (-SH) | Conjugation | Detoxification and excretion |

| N-acetylcysteine | Sulfhydryl (-SH) | Conjugation | Detoxification |

Genotoxicity Mechanisms of 3 Benzoyloxy 2 Acetylaminofluorene in Research Models

Induction of DNA Damage in In Vitro Systems

The capacity of a chemical to induce DNA damage is a critical indicator of its genotoxic potential. For arylamine derivatives, this damage often manifests as DNA strand breaks or the formation of DNA adducts, which can be detected by various in vitro assays. While direct studies on 3-Benzoyloxy-2-acetylaminofluorene are limited, research on its parent compound, 2-AAF, and its primary metabolites provides significant insight into the expected mechanisms of DNA damage. nih.govnih.gov

Metabolic activation is a prerequisite for the DNA-damaging effects of 2-AAF. nih.gov In experimental systems, hepatocytes are often used as they can metabolize compounds like 2-AAF into reactive intermediates that damage DNA. nih.gov Studies have shown that metabolites of 2-AAF can cause a significant increase in unscheduled DNA synthesis (UDS), a marker of DNA repair, in both rat and human hepatocytes. nih.gov The DNA damage induced by these metabolites is considered a critical event in the initiation of carcinogenesis. researchgate.net

In these models, the proximate genotoxic metabolites of 2-AAF, such as N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF), have been shown to cause a significant, dose-related increase in DNA damage as measured by the Comet assay. nih.govsemanticscholar.org For instance, a single 3-hour exposure to N-OH-2-AAF can lead to a large increase in DNA migration in the Comet assay, indicating substantial DNA strand breakage. nih.gov In contrast, the parent compound 2-AAF often requires multiple applications or the presence of metabolic activation systems to produce a detectable response in the Comet assay. nih.govnih.gov The assay can detect a broad spectrum of DNA damage, including lesions that may lead to gene mutations and chromosomal damage. semanticscholar.org

Research using the Comet assay on the liver and stomach of rats treated with 2-AAF has shown statistically significant increases in DNA in the comet tail, indicative of DNA damage. nih.gov These findings highlight the sensitivity of the Comet assay in detecting the genotoxic effects of activated arylamine compounds in target tissues.

Table 1: Illustrative Comet Assay Data for 2-Acetylaminofluorene (B57845) (AAF) in Rat Liver and Stomach This table presents representative data from studies on the parent compound to illustrate the type of results obtained from a Comet Assay.

| Tissue | Treatment Group | % DNA in Tail (Mean ± SD) | Statistical Significance |

| Liver | Control | 2.5 ± 1.0 | - |

| AAF (Low Dose) | 5.8 ± 2.1 | p < 0.05 | |

| AAF (Mid Dose) | 7.2 ± 2.5 | p < 0.05 | |

| AAF (High Dose) | 4.5 ± 1.8 | Not Significant | |

| Stomach | Control | 3.1 ± 1.2 | - |

| AAF (All Doses) | No Significant Increase | Not Significant |

Source: Adapted from experimental data on 2-acetylaminofluorene. nih.gov

Mutagenicity in Bacterial and Mammalian Cell Systems

Mutagenicity, the capacity to induce permanent and transmissible changes in the genetic material of cells, is a key aspect of genotoxicity. The mutagenic potential of this compound can be inferred from the extensive body of research on related aromatic amines and amides, which have been evaluated in a variety of prokaryotic and eukaryotic assay systems. nih.gov

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for detecting mutagenic compounds. nih.gov The test utilizes various strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid. nih.gov Mutagens can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

Derivatives of 2-AAF are classic mutagens used in the Ames test. They typically require metabolic activation (e.g., using a rat liver S9 fraction) to become mutagenic. nih.gov The mutagenic activity is often most pronounced in strains that are sensitive to frameshift mutagens, such as TA98 and TA1537. nih.gov This is because arylamines like 2-AAF predominantly form bulky adducts at the C8 position of guanine (B1146940), which can lead to frameshift mutations during DNA replication.

The specificity of the mutagenic response can be further investigated using specialized tester strains. For example, strains that overexpress N-acetyltransferase, such as Salmonella typhimurium YG1024, show enhanced sensitivity to the mutagenicity of many aromatic amines. nih.gov This suggests that O-acetylation of the N-hydroxy metabolite is a critical activation step. Given its structure, this compound, as an N-acyloxy derivative, would be expected to be a direct-acting mutagen or be readily converted to a species that is mutagenic in these bacterial systems, potentially without the need for external metabolic activation.

Table 2: Representative Ames Test Results for 2-Acetylaminofluorene (AAF) with Metabolic Activation This table illustrates typical results for the parent compound, demonstrating strain specificity.

| S. typhimurium Strain | Type of Mutation Detected | AAF + S9 Mix (Revertants/Plate) | Spontaneous Revertants/Plate | Result |

| TA98 | Frameshift | 350 | 30 | Positive |

| TA100 | Base Substitution | 150 | 120 | Weakly Positive |

| TA1535 | Base Substitution | 20 | 15 | Negative |

| TA1537 | Frameshift | 200 | 12 | Positive |

Source: Based on established mutagenicity profiles of 2-acetylaminofluorene.

The micronucleus (MN) assay is a method used to assess chromosomal damage. It detects small, additional nuclei (micronuclei) in the cytoplasm of cells, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division. This assay can be performed in vitro and in vivo. nih.gov

Studies using 3D reconstructed human skin models have evaluated the ability of 2-AAF and its metabolites to induce micronuclei. nih.govnih.gov Interestingly, 2-AAF and even its proximate metabolite N-OH-2-AAF did not significantly increase micronuclei formation in the reconstructed skin micronucleus (RSMN) assay, even after multiple treatments. nih.govsemanticscholar.org However, the highly reactive metabolite N-hydroxy-2-aminofluorene (N-OH-2-AF) did produce a significant increase in micronuclei after multiple exposures. nih.gov This suggests that while the parent compound and its initial metabolite are potent inducers of DNA strand breaks (as detected by the Comet assay), they are less effective at causing the types of chromosomal damage that lead to micronucleus formation in this specific tissue model. nih.gov

In contrast, in vivo studies in rats have shown that 2-AAF can induce a positive, albeit weak, response in the liver micronucleus assay after repeated doses. nih.gov A more prominent positive response was observed in the glandular stomach, a tissue directly exposed to the chemical when administered by gavage. nih.gov These findings underscore that the clastogenic (chromosome-breaking) potential of these compounds can be tissue-specific and may depend on the local metabolic capabilities and the specific reactive metabolites formed.

Quantitative Assessment of Genotoxicity

Quantifying the genotoxic effects of a compound is essential for risk assessment. This involves establishing dose-response relationships for various genotoxicity endpoints. For 2-AAF and its derivatives, research has focused on quantifying DNA adduct formation, cell proliferation, and the induction of pre-neoplastic lesions.

Studies in rats have shown that exposure to 2-AAF leads to the formation of DNA adducts in the liver in a dose-dependent manner, although this relationship can become non-linear at higher doses due to factors like the inhibition of activating enzymes. researchgate.net The level of these DNA adducts is a quantitative measure of the dose of the ultimate carcinogen reaching the genetic material.

The genotoxic activity of 2-AAF metabolites has also been quantified in various systems. For example, DNA adduct formation measured by the ³²P-postlabelling assay in reconstructed skin models revealed that adduct levels from a single exposure to N-OH-2-AAF or N-OH-2-AF were more than 10-fold greater than those from multiple exposures to the parent compound, 2-AAF. nih.govnih.gov This provides a quantitative comparison of the genotoxic potency of the different metabolites.

Ultimately, the quantitative assessment aims to link measures of genotoxicity to long-term outcomes like tumor formation. For 2-AAF, a non-linear relationship has been observed between exposure and the initiation of carcinogenesis, suggesting that while DNA adducts may form at low doses, other effects like increased cell proliferation, which occur at higher doses, are also crucial for tumor development. researchgate.net

Theoretical and Computational Modeling of 3 Benzoyloxy 2 Acetylaminofluorene Interactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method employed to investigate the electronic structure and reactivity of molecules. researchgate.net In the context of 3-Benzoyloxy-2-acetylaminofluorene, DFT calculations can elucidate the mechanisms of its formation and subsequent reactions that may lead to DNA damage.

Table 1: Hypothetical DFT-Calculated Parameters for the Formation of this compound

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Protonation of N-hydroxy-2-acetylaminofluorene | ΔG | -5.2 |

| Nucleophilic attack by benzoate (B1203000) | ΔG‡ | +15.8 |

| Formation of this compound | ΔG | -12.4 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from DFT calculations.

Furthermore, DFT can be used to study the electronic properties of this compound, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial in predicting the compound's reactivity and its potential to act as an electrophile, which is a key characteristic of carcinogens. oup.com

Quantitative Structure-Activity Relationship (QSAR) Model Development and Application

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. oup.comnih.govnih.gov For carcinogenic compounds like the derivatives of 2-AAF, QSAR models can predict their carcinogenic potency based on a set of calculated molecular descriptors.

The development of a QSAR model for this compound would involve a dataset of aromatic amines with known carcinogenic activities. oup.comnih.gov Molecular descriptors for these compounds, including this compound, would be calculated. These descriptors can be categorized as electronic (e.g., HOMO and LUMO energies), steric (e.g., molecular volume and surface area), and hydrophobic (e.g., the partition coefficient, logP).

A multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to build a mathematical equation that correlates these descriptors with the carcinogenic activity. For example, a hypothetical QSAR equation might look like this:

log(1/C) = β₀ + β₁(E_LUMO) + β₂(logP) + β₃(MR)

Where:

log(1/C) is the carcinogenic potency.

E_LUMO is the energy of the lowest unoccupied molecular orbital.

logP is the logarithm of the octanol-water partition coefficient.

MR is the molar refractivity.

β₀, β₁, β₂, β₃ are the regression coefficients.

Table 2: Example of Descriptors Used in a QSAR Model for Aromatic Amine Carcinogenicity

| Descriptor | Description | Relevance to Carcinogenicity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ease of oxidation, a key step in the metabolic activation of aromatic amines. oup.com |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of the molecule to accept electrons, indicating its electrophilicity and potential to react with DNA. oup.com |

| logP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule, which influences its absorption, distribution, and transport to target organs. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Can influence the molecule's transport and binding properties. |

| Dipole Moment | A measure of the polarity of the molecule | Can affect interactions with biological macromolecules. |

The application of such a QSAR model would allow for the prediction of the carcinogenic potential of this compound without the need for extensive animal testing.

Molecular Dynamics Simulations of DNA Adduct Interactions

Once a reactive metabolite of an aromatic amine covalently binds to DNA, it forms a DNA adduct, which can lead to mutations if not repaired. uni-hamburg.denih.gov Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.orgmdpi.com These simulations can provide detailed insights into the structural and dynamic consequences of the formation of a this compound-DNA adduct.

An MD simulation would typically start with a model of a DNA double helix containing the adduct at a specific site, often the C8 position of guanine (B1146940). uni-hamburg.de The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses these forces to predict their movements over a period of nanoseconds to microseconds.

MD simulations can reveal how the adduct affects the local and global structure of the DNA. Key structural parameters that are monitored include:

Base pairing: Whether the Watson-Crick hydrogen bonds are maintained or disrupted.

Helical parameters: Changes in the twist, rise, and slide of the DNA helix.

Conformation of the adduct: The orientation of the fluorene (B118485) and benzoyloxy groups relative to the DNA helix.

Table 3: Potential Conformational States of a this compound-dG Adduct from MD Simulations

| Conformation | Description | Potential Biological Consequence |

| Base-displaced stacked | The fluorene moiety intercalates into the DNA helix, displacing the modified guanine. | Major distortion of the DNA helix, likely to be recognized by DNA repair enzymes. |

| Major groove binding | The adduct resides in the major groove of the DNA. | Less distortion of the helix, may be more likely to evade repair. |

| Minor groove binding | The adduct is positioned in the minor groove. | Can interfere with the binding of proteins that interact with the minor groove. |

By analyzing the trajectories from MD simulations, researchers can understand how the presence of the this compound adduct might interfere with DNA replication and transcription, ultimately leading to its carcinogenic effects. The size and shape of the benzoyloxy group would be expected to have a significant impact on the conformational preferences of the adduct and its interaction with DNA processing enzymes. acs.org

Research Methodologies and Experimental Models Utilized for 3 Benzoyloxy 2 Acetylaminofluorene

In Vitro Cell Culture Systems

In vitro models are fundamental in toxicological research, providing controlled environments to dissect cellular and molecular mechanisms without the complexities of a whole organism.

Many chemical carcinogens, including aromatic amines like the parent compound 2-AAF, are not directly reactive. They require metabolic activation by enzymes to be converted into electrophilic intermediates that can form covalent bonds, or adducts, with DNA. Liver S9 fractions are a cornerstone for mimicking this process in vitro.

The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate at 9000g. nih.gov This preparation contains both the microsomal and cytosolic fractions of liver cells. nih.govmdpi.com This is a significant advantage as it includes a wide array of both Phase I metabolic enzymes (such as cytochrome P450s found in microsomes) and Phase II enzymes (like sulfotransferases and glucuronosyltransferases found in the cytosol). mdpi.com This comprehensive enzymatic profile allows for a more complete simulation of the metabolic pathways a compound would undergo in the liver. nih.gov In genotoxicity assays, such as the Ames test or mammalian cell mutation assays, S9 fractions are added to the cell culture to convert pro-mutagens into their ultimate reactive forms, which can then induce mutations or other genetic damage in the target cells. nih.govnih.gov

| Feature | Description | Source |

| Composition | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. | nih.govmdpi.com |

| Application | Used as an external metabolic activation system in in vitro genotoxicity assays. | nih.govnih.gov |

| Advantage | Provides a more comprehensive metabolic profile than microsomes alone and is cost-effective and amenable to automation compared to primary hepatocytes. | nih.gov |

| Function | Converts pro-carcinogens into reactive electrophiles capable of binding to DNA. | nih.gov |

To better simulate the conditions of human tissues, researchers employ three-dimensional (3D) reconstructed human tissue models. These are particularly valuable for assessing chemicals that may come into contact with the skin. nih.gov Models such as reconstructed human epidermis are grown from human-derived cells that differentiate to form a multi-layered tissue closely mimicking the structure and function of native skin. nih.govnih.gov

Studies on the related compound 2-AAF have demonstrated the utility of these models. When 2-AAF was topically applied to 3D reconstructed human skin tissues, it was shown to induce DNA damage. nih.govnih.gov A key finding from this research was the importance of exposure duration and frequency. A single, short-term exposure to 2-AAF resulted in minimal DNA adduct formation. However, repeated applications over a 48-hour period led to a more than tenfold increase in adduct levels. nih.govnih.gov This suggests that the metabolic enzymes within the skin models, such as CYP450s, are induced by repeated exposure, enhancing the conversion of 2-AAF to its DNA-reactive metabolites. nih.gov

| Finding | Details | Source |

| Model System | 3D Reconstructed Human Skin Tissue (Phenion®FT) | nih.gov |

| Test Compound | 2-Acetylaminofluorene (B57845) (2-AAF) | nih.gov |

| Initial Exposure (3h) | Minimal but detectable DNA adducts formed. | nih.gov |

| Multiple Exposures (48h) | Adduct levels increased more than 10-fold, reaching up to ~10 adducts per 10⁸ nucleotides. | nih.gov |

| Conclusion | Suggests induction of metabolic enzymes in the skin model, leading to enhanced metabolic activation of 2-AAF over time. | nih.gov |

Human lymphoblastoid cell lines are suspension cultures derived from B-lymphocytes. These cells are widely used in genetic toxicology because they are easy to culture in large quantities and several lines have well-characterized genetic backgrounds, including variations in DNA repair capacity. They serve as a standard model for assessing the mutagenic and clastogenic (chromosome-damaging) potential of chemical compounds.

While specific studies focusing on 3-Benzoyloxy-2-acetylaminofluorene in these cells are not detailed in the provided context, the parent compound 2-AAF is known to test positive for mutagenicity and clastogenicity in various in vitro assays using rodent and human cell lines. nih.gov These tests typically require the inclusion of an external metabolic activation system, such as the liver S9 fraction, to observe a genotoxic effect. nih.gov Therefore, human lymphoblastoid cells represent a relevant and established system for investigating the potential genetic toxicity of this compound following metabolic activation.

Analytical Techniques for Adduct Detection

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. Detecting and quantifying these adducts requires highly sensitive analytical methods.

The 32P-postlabelling assay is an exceptionally sensitive method for detecting a wide variety of DNA adducts, even when they are present at very low levels. nih.gov The technique can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, making it ideal for studies involving low exposures or for detecting adducts in human samples. nih.gov

The assay involves four main steps:

DNA Digestion: The DNA isolated from exposed cells or tissues is enzymatically digested into its constituent normal and adducted deoxynucleoside 3'-monophosphates. nih.govberkeley.edu

Adduct Enrichment: The adducts are often enriched from the bulk of normal nucleotides, commonly using methods like nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulkier adducted ones. berkeley.edu

Radiolabeling: The enriched adducts are then radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotide, a reaction catalyzed by T4 polynucleotide kinase. nih.govberkeley.edu

Separation and Quantification: The ³²P-labeled adducts are separated, typically by multi-directional thin-layer chromatography (TLC), and detected by autoradiography. nih.govberkeley.edu Quantification is achieved by measuring the radioactivity in the spots corresponding to the adducts.

This assay has been instrumental in measuring DNA adducts formed by 2-AAF in various models, including the reconstructed human skin tissues and in the liver of exposed rats. nih.govnih.gov

| Feature | Description | Source |

| Principle | Enzymatic labeling of DNA adducts with ³²P-orthophosphate after digestion of the DNA. | nih.gov |

| Sensitivity | Ultrasensitive, capable of detecting 1 adduct in 10⁹ - 10¹⁰ nucleotides. | nih.gov |

| Requirement | Requires only microgram quantities of DNA. | nih.gov |

| Application | Widely used to detect and quantify DNA adducts from various chemical classes in in vitro, animal, and human studies. | nih.govnih.govnih.gov |

Chromatography is a fundamental analytical technique for separating the components of a mixture. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are vital tools in the study of DNA adducts.

Thin-Layer Chromatography (TLC) is the conventional separation method used in the ³²P-postlabelling assay. nih.govberkeley.edu After the adducts are labeled with ³²P, the mixture is applied to a TLC plate, which is then developed using different solvents in multiple dimensions. This allows for the separation of different adducts into distinct spots, which can be visualized by autoradiography. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and reproducibility. It can be used as an alternative to TLC for separating ³²P-labeled adducts. berkeley.edu Furthermore, HPLC coupled with other detectors, such as fluorescence or mass spectrometry, can be used as a standalone method to identify and quantify specific adducts without the need for radiolabeling. berkeley.edunih.gov For example, HPLC has been used to confirm the identity and quantity of specific 2-AAF adducts—such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)—that were initially measured by other techniques like immunoassays. nih.govnih.gov

Contribution of 3 Benzoyloxy 2 Acetylaminofluorene Research to Broader Concepts in Chemical Carcinogenesis

Elucidation of Multistage Carcinogenesis Processes

The journey from a normal cell to a malignant tumor is a complex process involving distinct stages, broadly defined as initiation, promotion, and progression. Research on 2-AAF established it as a "complete carcinogen," meaning it can drive all these stages. researchgate.netnih.gov However, to understand the specific molecular events at each stage, scientists required tools that could separate the initial DNA-damaging event (initiation) from the subsequent growth and development phases (promotion and progression).

3-Benzoyloxy-2-acetylaminofluorene and N-Acetoxy-AAF have been instrumental in this endeavor. ontosight.aiontosight.ai The parent compound, 2-AAF, requires metabolic activation in the liver to become carcinogenic. epa.govresearchgate.net This activation process itself can have wide-ranging effects on the cell. By using a synthetic ester like this compound or N-Acetoxy-AAF, which is inherently reactive, researchers can introduce the ultimate carcinogenic species directly into a cellular or animal model. ontosight.ai This allows for the precise study of the consequences of the initial DNA damage, the hallmark of the initiation phase.

Studies using these direct-acting agents have helped demonstrate that the initiation of carcinogenesis is critically linked to the formation of covalent bonds between the chemical and DNA, known as DNA adducts. ontosight.airesearchgate.net Once these adducts are formed, subsequent research can focus on how they lead to mutations and how the cell enters the promotion phase, where initiated cells begin to proliferate. For instance, studies have investigated how the presence of these adducts provides a selective growth advantage to initiated cells, a key aspect of the promotion stage in liver carcinogenesis models. researchgate.net The use of these compounds has thus provided clear insights into the sequence of events that follow the initial chemical insult, which would be obscured if only the parent compound, with its complex metabolism, were used. nih.gov

Understanding Mechanisms of DNA Damage and Repair

The central mechanism by which many chemical carcinogens initiate cancer is through the infliction of damage upon the cell's genetic material, DNA. This compound and its analogs are designed to mimic the ultimate reactive metabolite of 2-AAF, allowing for detailed investigation into the nature of this damage and the cell's response to it. ontosight.aiontosight.ai

When N-Acetoxy-AAF reacts with DNA, it primarily forms an adduct at the C8 position of guanine (B1146940) bases, creating N-(deoxyguanosin-8-yl)-2-(acetylamino)fluorene, commonly abbreviated as dG-C8-AAF. nih.govnih.gov A secondary, deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), is also formed. nih.gov These adducts are not benign; they significantly distort the structure of the DNA double helix. The bulky AAF adduct, in particular, can cause a major conformational change, forcing the guanine base to rotate from its normal anti-conformation to a syn-conformation, which disrupts base pairing and creates a significant block to DNA replication machinery. nih.govnih.gov

The ability to generate specific DNA adducts in a controlled manner has been crucial for studying DNA repair mechanisms. Research has shown that cells can recognize and remove these lesions. For example, the UvrABC nuclease system in bacteria has been shown to excise the DNA segment containing the AAF adduct. nih.gov Studies using these model compounds have detailed how the structure of the adduct influences its recognition and repair, providing fundamental knowledge on how cells defend themselves against chemical damage. The persistence or misrepair of these adducts can lead to permanent mutations, such as frameshifts, which are a critical step in the initiation of cancer. capes.gov.br

Table 1: Major DNA Adducts Formed by Reactive Metabolites of 2-Acetylaminofluorene (B57845)

| Adduct Name | Abbreviation | Description | Impact on DNA |

| N-(deoxyguanosin-8-yl)-2-(acetylamino)fluorene | dG-C8-AAF | The primary adduct formed. A bulky lesion where the acetylated fluorene (B118485) molecule is attached to the C8 position of guanine. | Causes significant distortion of the DNA helix (syn conformation) and is a strong block to DNA polymerase. nih.govnih.gov |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | A deacetylated adduct, also formed at the C8 position of guanine. | Causes less distortion than the AAF adduct and is more easily bypassed by DNA polymerase. nih.gov |

Insights into Enzyme Induction and Metabolic Competency

While compounds like this compound are valuable because they circumvent the need for metabolic activation, their use has paradoxically shed significant light on the very processes they bypass: enzyme induction and metabolic competency. The carcinogenicity of the parent compound, 2-AAF, is entirely dependent on its conversion into reactive metabolites by cellular enzymes. nih.govnih.gov

The primary pathway for this activation involves N-hydroxylation, a reaction predominantly catalyzed by the Cytochrome P450 enzyme CYP1A2 in the liver. nih.govnih.gov This N-hydroxy metabolite is then further esterified, often by sulfotransferases, to produce a highly reactive ester that binds to DNA. By comparing the effects of 2-AAF with those of a direct-acting ester like N-Acetoxy-AAF, researchers can isolate the roles of these metabolic enzymes.

For example, studies have shown that for 2-AAF to induce the expression of certain genes, such as the multidrug resistance gene (mdr1), its metabolic activation is required. nih.gov When cells are treated with 2-AAF, mdr1 expression is induced, but this induction can be blocked by inhibitors of CYP1A2. nih.gov However, treatment with the direct-acting agent N-Acetoxy-AAF potently induces mdr1 without the need for CYP1A2 activity. nih.gov This elegant experimental design demonstrates that the induction is a response to the electrophilic metabolite or the resulting DNA damage, not to the parent compound itself. This provides crucial insight into how cells respond to carcinogenic insults and highlights the metabolic competency required for a pro-carcinogen like 2-AAF to exert its full range of biological effects.

Table 2: Key Enzymes in the Metabolic Activation of 2-Acetylaminofluorene (2-AAF)

| Enzyme Family | Specific Enzyme | Role in 2-AAF Metabolism |

| Cytochrome P450 (Phase I) | CYP1A2 | Catalyzes the initial, obligatory N-hydroxylation step, converting 2-AAF to N-hydroxy-2-AAF. nih.govnih.gov |

| N-acetyltransferases (NAT) | NAT1, NAT2 | Can catalyze the O-acetylation of N-hydroxy-2-aminofluorene, another metabolic pathway to a reactive ester. ontosight.ai |

| Sulfotransferases (SULT) | Various | Catalyze the sulfation of N-hydroxy-2-AAF to form a highly reactive sulfuric acid ester, considered an ultimate carcinogen. |

| Deacetylases | Microsomal deacetylases | Can remove the acetyl group from 2-AAF or its metabolites, influencing the type of DNA adducts formed. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 3-Benzoyloxy-2-acetylaminofluorene, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves multi-step functionalization of fluorene derivatives. For example, benzoylation and acetylation reactions can be performed using anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol or acetonitrile. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm), acetyl groups (δ 2.0–2.5 ppm), and benzoyloxy moieties (δ 7.3–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~371.4) .

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch, benzoyloxy), 1650 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C-O ester) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for benzoylation of 2-acetylaminofluorene?

- Methodological Answer : Discrepancies in reaction pathways (e.g., electrophilic vs. nucleophilic benzoylation) can be addressed via density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model transition states and intermediate stability . Experimental validation involves kinetic studies (e.g., monitoring by in-situ IR or UV-Vis spectroscopy) under varying temperatures and solvent polarities .

Q. What strategies mitigate conflicting crystallographic and spectroscopic data for this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (Mo Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional strain in solid-state structures .

- Cross-Validation : Compare solid-state (XRD) and solution-phase (NMR/IR) data to identify conformational flexibility or solvent-induced polymorphism. For example, discrepancies in carbonyl stretching frequencies may arise from crystal packing effects .

Q. How can researchers design experiments to assess the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., ²H at the benzoyloxy group) to track metabolic pathways and identify hydrolytic or oxidative cleavage sites .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.